PHENYLMALEIC ACID
Overview
Description
It is a white, odorless, crystalline solid that is insoluble in water but soluble in alcohol and other organic solvents. This compound is an important intermediate in the synthesis of polymers, resins, and pharmaceuticals, and has also been used as a food acidulant and as a preservative in cosmetics.
Preparation Methods
The synthesis of PHENYLMALEIC ACID can be achieved through the reaction of benzaldehyde with malonic acid, followed by decarboxylation and dehydration. The detailed steps are as follows:
- Dissolve benzaldehyde and malonic acid in ethanol.
- Add sodium hydroxide to the mixture and stir.
- Heat the mixture at 80°C for several hours.
- Cool the mixture and filter the solid product.
- Wash the solid product with water and dry.
- Decarboxylate the solid product by heating it at 200°C.
- Dehydrate the resulting product by heating it at 150°C.
- Purify the final product by recrystallization using ethanol and water.
Chemical Reactions Analysis
PHENYLMALEIC ACID undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of benzoic acid and carbon dioxide.
Reduction: Reduction of this compound can yield 2-phenylsuccinic acid.
Substitution: It can undergo substitution reactions where the phenyl group is replaced by other functional groups under specific conditions.
Common reagents used in these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and various halogenating agents for substitution reactions.
Scientific Research Applications
PHENYLMALEIC ACID has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including polymers and resins.
Biology: This compound is used to study cellular metabolism and signal transduction pathways.
Medicine: It has been investigated for its potential therapeutic effects and its role in drug development.
Industry: It is used in the production of food acidulants, preservatives in cosmetics, and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of PHENYLMALEIC ACID is not fully understood, but it is believed to act as a proton donor, causing a decrease in the pH of the cell. This decrease in pH can affect enzyme activity, gene expression, and cell signaling pathways.
Comparison with Similar Compounds
PHENYLMALEIC ACID can be compared with other similar compounds such as:
Fumaric acid: Another unsaturated dicarboxylic acid with similar properties and applications.
Maleic acid: An isomer of fumaric acid with different physical properties and reactivity.
Succinic acid: A saturated dicarboxylic acid with different chemical behavior and applications.
This compound is unique due to its phenyl group, which imparts distinct chemical properties and reactivity compared to other dicarboxylic acids.
Biological Activity
Phenylmaleic acid, a derivative of maleic acid, has garnered attention in various biological and chemical research contexts due to its unique structural properties and potential applications. This article provides an overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and experimental findings.
Chemical Structure and Properties
This compound is characterized by its maleic acid backbone with a phenyl group attached. Its molecular formula is , and it exhibits both acidic and electrophilic properties that are significant in biological interactions.
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. Key mechanisms include:
- Enzyme Inhibition : this compound can act as an inhibitor for certain enzymes, particularly those involved in metabolic pathways. For instance, studies have shown that compounds containing maleic acid moieties can inhibit protein phosphatases, leading to altered cellular functions .
- Antifungal Properties : Compounds related to this compound have demonstrated antifungal activity against various fungal strains. For example, derivatives such as tautomycin have been shown to inhibit the growth of Sclerotinia sclerotiorum, a pathogenic fungus, by disrupting membrane integrity and enzyme activity .
- Plant Growth Regulation : Research indicates that this compound derivatives can regulate plant growth by influencing hormonal pathways. This includes applications in thinning blossoms and young fruits in agricultural practices .
Antifungal Activity
A significant study investigated the antifungal properties of this compound derivatives, revealing that these compounds exhibit potent inhibitory effects on fungal growth. The Minimum Inhibitory Concentration (MIC) values were determined for several related compounds:
Compound | MIC (mM) |
---|---|
Tautomycin | 0.00065 |
2,3-Dimethylmaleic anhydride | 0.0015 |
Diphenylmaleic anhydride | 0.002 |
These findings suggest that the presence of the maleic moiety is crucial for the observed antifungal activity .
Case Studies
- Inhibition of Protein Phosphatases : In a study examining the effects of tautomycin on S. sclerotiorum, it was found that treatment with this compound derivatives led to a significant reduction in protein phosphatase activity, which is essential for fungal growth and development. The inhibition was dose-dependent, indicating a clear relationship between compound concentration and biological effect .
- Growth Regulation in Plants : A patent describes the use of N-phenylmaleimide (a derivative) for regulating plant growth, highlighting its effectiveness in thinning out blossoms and young fruits in crops. This application underscores the agricultural relevance of phenylmaleic compounds .
Properties
IUPAC Name |
(Z)-2-phenylbut-2-enedioic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O4/c11-9(12)6-8(10(13)14)7-4-2-1-3-5-7/h1-6H,(H,11,12)(H,13,14)/b8-6- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQNPSIAJXGEDQS-VURMDHGXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=CC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=C/C(=O)O)/C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50884872 | |
Record name | 2-Butenedioic acid, 2-phenyl-, (2Z)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50884872 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16110-98-8 | |
Record name | (2Z)-2-Phenyl-2-butenedioic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16110-98-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Butenedioic acid, 2-phenyl-, (2Z)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Butenedioic acid, 2-phenyl-, (2Z)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50884872 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What are the key chemical properties of phenylmaleic acid?
A1: this compound is an organic compound with the molecular formula C10H8O4. While the provided abstracts lack specific spectroscopic data, we can infer some properties based on its structure and related compounds:
Q2: What is significant about the reported "oscillating reaction" involving this compound?
A: Two of the provided research papers [, ] discuss a novel "oscillating reaction" for synthesizing the anhydride of this compound. This suggests the reaction conditions can cause cyclic changes in the reaction rate or concentration of reactants/products. Such oscillating reactions are of interest in various fields like non-linear chemical dynamics and potentially for controlling reaction selectivity. Further research would be needed to elucidate the exact mechanism and potential applications of this specific oscillating reaction.
Q3: Are there any known applications of this compound or its derivatives?
A: While the provided papers focus on synthesis and characterization, one paper [] mentions "semisynthetic catalytic antibodies." This suggests that this compound, or its derivatives, might be used in the development of catalytic antibodies, which are engineered antibodies with enzymatic activity. These catalytic antibodies have potential applications in various fields, including biocatalysis and medicine.
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